![molecular formula C25H17Cl2N3OS2 B2845307 2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole CAS No. 338750-00-8](/img/structure/B2845307.png)
2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole
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Description
2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C25H17Cl2N3OS2 and its molecular weight is 510.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The research on 1,3,4-oxadiazole derivatives, including compounds structurally similar to 2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole, focuses on the systematic synthesis of these compounds. A precursor such as 4-chlorophenoxyacetic acid is often used in the synthesis process, leading to various derivatives with potential antibacterial properties against both gram-negative and gram-positive bacteria. These compounds have also been evaluated for their enzyme inhibitory potential, with some showing moderate inhibition of enzymes like α-chymotrypsin. The molecular docking studies with proteins like α-chymotrypsin help identify the active binding sites correlating with bioactivity data, suggesting that modifications on the oxadiazole moiety could lead to compounds with significant antibacterial activity and moderate anti-enzymatic potential, along with lower cytotoxicity (Siddiqui et al., 2014).
Antimicrobial Activity and Cytotoxicity
Another strand of research on oxadiazole derivatives has explored their antimicrobial activities against a range of bacterial strains and their cytotoxic effects. The synthesized compounds, through nucleophilic substitution reactions, have been screened for their antimicrobial activities, showing high inhibitory activity against certain pathogens like Pseudomonas aeruginosa and Candida albicans. The cytotoxicity assessments of these compounds reveal varied effects on cell viability, providing insights into their safety profiles and potential therapeutic applications (Kaplancıklı et al., 2012).
Heterocyclic Compounds as Potential Therapeutic Agents
Research on oxadiazoles has also delved into their role as heterocyclic compounds, particularly as dipeptidyl peptidase-IV inhibitors, which are crucial in managing type 2 diabetes mellitus. The incorporation of oxadiazole rings in the pharmacophore has been shown to enhance ligand binding due to their exceptional hydrogen bond acceptor properties. This suggests that molecules containing oxadiazole rings could offer novel approaches to diabetes treatment, not only in controlling glycemic levels but also in preventing complications associated with the disease (Mohammad et al., 2022).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3OS2/c26-19-12-11-18(20(27)13-19)15-32-25-30-29-22(31-25)14-21-23(16-7-3-1-4-8-16)28-24(33-21)17-9-5-2-6-10-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERWIHPIECCROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NN=C(O4)SCC5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole |
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